3,5-Diamino-2-hydroxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-diamino-2-hydroxybenzoic acid often involves the acylation of diamines with specific benzoic acid derivatives. For instance, hyperbranched poly(ester-amides) based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid were synthesized through a highly selective and quantitative acylation process, highlighting the versatility of these compounds in polymer chemistry (Kricheldorf & Loehden, 1995).
Molecular Structure Analysis
The molecular structure of related compounds, such as hydrated salts formed with 3,5-dihydroxybenzoic acid and organic diamines, demonstrates the formation of hydrogen-bonded supramolecular structures. These structures are pivotal in understanding the binding and interaction mechanisms at the molecular level (Burchell et al., 2001).
Chemical Reactions and Properties
The reactivity of 3,5-diamino-2-hydroxybenzoic acid derivatives with other compounds can lead to a variety of chemical reactions, creating a vast array of products. These reactions are crucial for the development of new materials and pharmaceuticals. For example, the synthesis and analysis of supramolecular assemblies involving 3,5-dihydroxybenzoic acid and its derivatives showcase the compound's ability to engage in complex formation through hydrogen bonding (Varughese & Pedireddi, 2006).
Scientific Research Applications
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Scientific Field: Phytochemistry
- Hydroxybenzoic acids are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .
- They can be classified as hydroxybenzoic (gallic, protocatechuic, p-hydroxybenzoic, and syringic acids) and hydroxycinnamic acids (p-coumaric, caffeic, ferulic, and sinapic acids) and present high commercial value .
- The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
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Scientific Field: Plant Biology
- As a plant allelochemical, p-hydroxybenzoic acid (pHBA) can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth .
- pHBA also can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
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Scientific Field: Organic Chemistry
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Scientific Field: Immunology
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Scientific Field: Biochemistry
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Scientific Field: Pharmaceutical Research
properties
IUPAC Name |
3,5-diamino-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,8-9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQURVGSRQBOZEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578304 | |
Record name | 3,5-Diamino-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diamino-2-hydroxybenzoic acid | |
CAS RN |
112725-89-0 | |
Record name | 3,5-Diamino-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112725-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diamino-2-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112725890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diamino-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3,5-diamino-2-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIAMINO-2-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W94NS4S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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